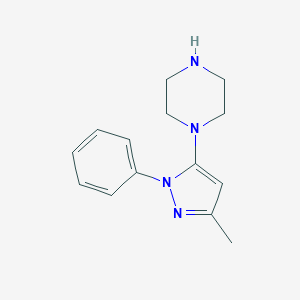

1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine

Description

Properties

IUPAC Name |

1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCUUXMVVOANMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621769 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401566-79-8 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine in Antidiabetic Drug Synthesis: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a key chemical intermediate in the synthesis of the potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and synthesis of novel therapeutics for type 2 diabetes.

While this compound is primarily a precursor and not an active pharmaceutical ingredient with a defined mechanism of action of its own, its structural contribution is integral to the high efficacy and unique pharmacological profile of Teneligliptin. This guide will, therefore, focus on the mechanism of action of Teneligliptin, its quantitative pharmacological data, and the experimental protocols used for its characterization, in the context of the pivotal role of its precursor, this compound.

The Significance of this compound in the Synthesis of Teneligliptin

This compound serves as a crucial building block in the multi-step synthesis of Teneligliptin. Its pyrazole and piperazine rings form a core component of the final drug's structure, which is essential for its potent and sustained inhibitory effect on the DPP-4 enzyme. The synthesis of Teneligliptin involves the reaction of this compound with a protected prolidine derivative, followed by deprotection steps to yield the final active molecule.

The following diagram illustrates a simplified synthetic pathway:

Mechanism of Action: Teneligliptin as a DPP-4 Inhibitor

Teneligliptin, synthesized from this compound, is a potent, competitive, and long-lasting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] The DPP-4 enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3]

By inhibiting DPP-4, Teneligliptin increases the levels of active incretins in the body.[2][4][5] This leads to several beneficial effects for glycemic control in patients with type 2 diabetes:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose levels.[2]

-

Suppressed Glucagon Secretion: Elevated incretin levels also suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][4]

-

Delayed Gastric Emptying: GLP-1 is also known to slow down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[4]

The unique "J-shaped" structure of Teneligliptin, conferred in part by the this compound moiety, allows for strong and extensive binding to the S1, S2, and S2-extensive subsites of the DPP-4 enzyme, contributing to its high potency and long duration of action.

The signaling pathway of DPP-4 inhibition by Teneligliptin is illustrated below:

References

- 1. Teneligliptin, DPP-4 inhibitor (CAS 760937-92-6) | Abcam [abcam.com]

- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. D M Pharma - Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]

- 5. Teneligliptin: Uses, Side Effects, Precautions and More [carehospitals.com]

A Technical Guide to the Physicochemical Properties of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. It includes a summary of quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical and biological pathways.

Introduction

This compound (CAS No: 401566-79-8) is a heterocyclic organic compound that serves as a crucial building block in the synthesis of Teneligliptin.[1][2][3] Teneligliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus.[1][3][4] Understanding the physicochemical properties of this intermediate is essential for process optimization, quality control, and the development of efficient and scalable synthetic routes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₄ | [5][6] |

| Molecular Weight | 242.32 g/mol | [4][5][7][8] |

| Appearance | White to light yellow powder or crystal, off-white solid | [2][9] |

| Melting Point | 107-111 °C | [1][2][9] |

| Boiling Point (Predicted) | 428.9 ± 40.0 °C at 760 mmHg | [4] |

| Solubility | Low solubility in water; Soluble in ethanol and dichloromethane | [7] |

| Purity (Typical) | >98% (HPLC) | [2][9] |

| IUPAC Name | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | [10] |

| CAS Number | 401566-79-8 | [2][5] |

Experimental Protocols

While specific experimental reports detailing the determination of all physicochemical properties for this exact intermediate are not publicly available, the following are standard methodologies employed for such characterizations.

Melting Point Determination

The melting point is typically determined using a digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. This is a crucial indicator of purity.

Solubility Assessment

A qualitative and quantitative assessment of solubility is performed by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, dichloromethane) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, often by High-Performance Liquid Chromatography (HPLC) with UV detection.

Purity Analysis by HPLC

The purity of the compound is commonly assessed using reverse-phase HPLC. A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like trifluoroacetic acid) is used to elute the compound and any impurities. Detection is typically performed with a UV detector at a wavelength where the compound has significant absorbance. The purity is calculated based on the relative peak areas.

Synthesis and Biological Relevance

General Synthesis Workflow

The synthesis of this compound is a multi-step process. A common approach involves the reaction of a piperazine derivative with a pyrazole precursor. The following diagram illustrates a generalized workflow for its synthesis.

Caption: Generalized synthetic workflow for this compound.

Role in DPP-4 Inhibition Signaling Pathway

This compound is a precursor to Teneligliptin, which targets the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins.[1][2][9] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in lower blood glucose levels.[1][5] The diagram below outlines this signaling pathway.

Caption: Mechanism of action of Teneligliptin via DPP-4 inhibition.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound. The provided information on its properties, standard experimental protocols for their determination, and its role in the synthesis of a key antidiabetic drug, highlights its importance in pharmaceutical development. The visualizations offer a clear understanding of its synthetic pathway and the biological mechanism it ultimately contributes to. This guide serves as a valuable resource for scientists and researchers in the field.

References

- 1. D M Pharma - Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]

- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 3. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Teneligliptin: Uses, Side Effects, Precautions and More [carehospitals.com]

- 9. Frontiers | Detour Ahead: Incretin Hormone Signaling Alters Its Intracellular Path as β-Cell Failure Progresses During Diabetes [frontiersin.org]

- 10. mims.com [mims.com]

Biological Activity of Pyrazolyl-Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary: The fusion of pyrazole and piperazine rings creates a versatile and pharmacologically significant scaffold known as the pyrazolyl-piperazine core. This structure is recognized as a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the multifaceted biological activities of pyrazolyl-piperazine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support ongoing research and development efforts.

Anticancer and Kinase Inhibitory Activity

Pyrazolyl-piperazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[4][5] Many of these compounds function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases involved in aberrant signaling pathways.[4]

Targeting a Spectrum of Kinases and Cancer Cell Lines

These derivatives have shown potent inhibitory activity against a variety of kinases, including Aurora kinases, BCR-ABL, and Epidermal Growth Factor Receptor (EGFR), leading to significant cytotoxicity in numerous human cancer cell lines.[4][5][6][7] For instance, compounds with a 3-cyano-5-fluorophenyl substitution on the piperazine ring have exhibited potent antitumor activity against several human carcinoma cell lines.[6] Similarly, certain pyrazolyl benzimidazole derivatives with a morpholino or piperidine moiety have shown strong potency against Aurora A and B kinases, with IC50 values in the low nanomolar range.[5]

Data Presentation: Anticancer and Kinase Inhibitory Potency

The following tables summarize the quantitative inhibitory activities of selected pyrazolyl-piperazine derivatives against various protein kinases and cancer cell lines.

Table 1: Cytotoxicity of Pyrazolyl-Piperazine Derivatives against Cancer Cell Lines

| Compound Reference | Cell Line | Cell Type | Activity Value |

|---|---|---|---|

| 4a [8] | K562 | Leukemia | GI50 = 0.26 µM |

| 4a [8] | A549 | Lung Cancer | GI50 = 0.19 µM |

| 5b [8] | K562 | Leukemia | GI50 = 0.021 µM |

| 5b [8] | A549 | Lung Cancer | GI50 = 0.69 µM |

| Compound 7 [5] | A549 | Lung Cancer | IC50 = 0.487 µM |

| Compound 7 [5] | HT29 | Colon Cancer | IC50 = 0.381 µM |

| 5a [9] | MCF-7 | Breast Cancer | IC50 = 14 µM |

| 3d [9] | MCF-7 | Breast Cancer | IC50 = 10 µM |

| 5f [7] | MCF-7 | Breast Cancer | IC50 = 395.1 nM |

| 5g [7] | HepG2 | Liver Cancer | IC50 = 286.9 nM |

| 5h [7] | HCT116 | Colorectal Cancer | IC50 = 229.4 nM |

Table 2: Inhibitory Activity of Pyrazolyl-Piperazine Derivatives against Protein Kinases

| Compound Reference | Target Kinase | Activity Value (IC50) |

|---|---|---|

| Compound 1 [5] | Akt1 | 61 nM |

| Compound 7 [5] | Aurora A | 28.9 nM |

| Compound 7 [5] | Aurora B | 2.2 nM |

| Compound 2 [10] | Haspin | 10.1 nM |

| Compound 3 [10] | Haspin | 10.6 nM |

| 5f [7] | EGFR | 395.1 nM |

| 5g [7] | EGFR | 286.9 nM |

| 5h [7] | EGFR | 229.4 nM |

Visualization: EGFR Signaling Pathway Inhibition

Many pyrazolyl-piperazine derivatives target the EGFR signaling cascade, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. The diagram below illustrates the mechanism by which these inhibitors block downstream signaling.

Antimicrobial Activity

The pyrazolyl-piperazine scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[11][12][13]

Spectrum of Activity and Mechanisms

Derivatives have been synthesized that exhibit moderate to potent activity against both plant and human pathogens. For example, certain 3-pyrazolylindole derivatives incorporating a piperazine moiety have shown potent inhibitory activity against phytopathogenic bacteria like Xanthomonas oryzae pv oryzae (Xoo) and Xanthomonas axonopodis pv citri (Xac).[11] Mechanistic studies revealed that one such compound, P16, acts by down-regulating the expression of genes associated with the type VI secretion system (T6SS), a key virulence factor in many Gram-negative bacteria.[11] Other derivatives have shown considerable activity against Staphylococcus aureus, Bacillus subtilis, and various fungal strains.[12]

Data Presentation: Antimicrobial Potency

Table 3: Antimicrobial Activity of Pyrazolyl-Piperazine and Related Derivatives

| Compound Reference | Target Organism | Activity Type | Activity Value |

|---|---|---|---|

| P16 [11] | Xanthomonas oryzae pv oryzae | EC50 | 2.54 ± 0.87 µg/mL |

| P16 [11] | Xanthomonas axonopodis pv citri | EC50 | 3.49 ± 0.04 µg/mL |

| 21a [12] | Fungal Strains | MIC | 2.9–7.8 µg/mL |

| 21a [12] | Bacterial Strains | MIC | 62.5–125 µg/mL |

| Compound 9 [13] | Staphylococcus (MDR strains) | MIC | 4 µg/mL |

| Compound 9 [13] | Enterococcus (MDR strains) | MIC | 4 µg/mL |

Visualization: Logic Flow of T6SS Inhibition

The diagram below outlines the logical workflow of the antibacterial mechanism for compounds that target the T6SS.

Other Notable Biological Activities

Beyond anticancer and antimicrobial effects, the pyrazolyl-piperazine scaffold has been explored for a range of other therapeutic applications.

Table 4: Miscellaneous Biological Activities

| Activity Type | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Canine COX-2 | Potent and selective inhibition in vitro and in vivo. | [14] |

| Antidiabetic | α-glucosidase & α-amylase | Potent dual inhibition with IC50 values comparable to Acarbose. | [15] |

| Antidiabetic | DPP-IV | Compounds showed 19%-30% in vitro inhibition at 100 µM. | [16] |

| Antitubercular | M. tuberculosis H37Rv | A derivative showed promising activity with a MIC of 3.12 µM. |[1] |

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of pyrazolyl-piperazine derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of medium containing the compounds or vehicle control (e.g., DMSO).[17]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value using non-linear regression analysis.[17]

Visualization: MTT Assay Experimental Workflow

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).[17]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[12]

In Vivo Efficacy Models

In vivo studies are crucial to validate the therapeutic potential of lead compounds.

-

Anticancer Xenograft Model: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the test compound (e.g., orally or intraperitoneally). Tumor volume and body weight are monitored over time to assess efficacy and toxicity.[6]

-

Canine Synovitis Model: For anti-inflammatory evaluation, synovitis (joint inflammation) can be induced in dogs. The test compound is administered, and its efficacy is measured by assessing lameness, joint swelling, and biomarkers of inflammation in synovial fluid.[14]

Conclusion and Future Outlook

The pyrazolyl-piperazine scaffold is a validated and highly fruitful starting point for the design of novel therapeutics. The extensive body of research highlights its potential in oncology, infectious diseases, and inflammatory disorders. Future efforts should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for specific targets, thereby minimizing off-target effects. The exploration of this scaffold in novel therapeutic areas, guided by computational modeling and high-throughput screening, will undoubtedly continue to yield promising drug candidates.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine solubility and stability studies

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the solubility and stability of this compound is not extensively available in the public domain. This guide provides a comprehensive overview of the standard methodologies and protocols that would be employed in the pharmaceutical industry to characterize such a molecule. The quantitative data presented herein is illustrative and intended to serve as a template for reporting experimental findings.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin.[1][2][3][] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, purification processes, and storage protocols, thereby ensuring the quality and yield of the final active pharmaceutical ingredient (API). This document outlines the standard experimental procedures for evaluating the solubility and stability profile of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C14H18N4 | [5][6] |

| Molecular Weight | 242.32 g/mol | [5][7] |

| Appearance | Solid (predicted) | [7] |

| Purity | 97% | |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Solubility Studies

The solubility of an API is a critical determinant of its bioavailability and is assessed early in the drug development process.[8][9] For an intermediate like this compound, solubility in various solvents is crucial for its synthesis, purification, and formulation into the final drug product.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[8][10]

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Volumetric flasks

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system

-

pH meter

-

Solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol, methanol, dichloromethane.[11]

Procedure:

-

An excess amount of this compound is added to a series of vials containing a known volume of each solvent.

-

The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.

-

The clear supernatant is then diluted with a suitable mobile phase and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

The pH of the aqueous samples is measured at the end of the experiment.

-

The experiment is performed in triplicate for each solvent.[11]

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound.

| Solvent | Temperature (°C) | pH (for aqueous) | Illustrative Solubility (mg/mL) |

| Purified Water | 25 | 7.0 ± 0.2 | < 0.1 |

| 0.1 N HCl (pH 1.2) | 25 | 1.2 | 15.2 |

| Acetate Buffer (pH 4.5) | 25 | 4.5 | 2.8 |

| Phosphate Buffer (pH 6.8) | 25 | 6.8 | 0.5 |

| Ethanol | 25 | N/A | 25.7 |

| Methanol | 25 | N/A | 18.9 |

| Dichloromethane | 25 | N/A | > 100 |

Note: This data is for illustrative purposes only.

Experimental Workflow for Solubility Determination

References

- 1. This compound | 401566-79-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C14H18N4 | CID 22029039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound manufacturers [coreyorganics.com]

- 7. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)Piperazine Supplier & Manufacturer in China | Chemical Properties, Applications & Safety Data [pipzine-chem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

An In-depth Technical Guide to the Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining the key intermediate, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine. This compound is a crucial building block in the synthesis of various pharmaceutical agents, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. This document details the starting materials, experimental protocols, and quantitative data associated with the most prevalent synthetic strategies.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches:

-

Construction of the pyrazole ring followed by introduction of the piperazine moiety. This common industrial route begins with the synthesis of a pyrazolone or a related pyrazole derivative, which is then subsequently reacted with piperazine or a protected form of piperazine.

-

Concurrent formation of the pyrazole ring with a pre-attached piperazine precursor. This approach involves reacting a piperazine derivative, which has been modified to include a β-ketoamide or similar functionality, with phenylhydrazine to form the pyrazole ring in a single cyclization step.

This guide will elaborate on the specific methodologies within these strategies, providing detailed experimental protocols and associated data.

Route 1: Synthesis via Pyrazolone Intermediate

This widely-used method involves a three-step process:

-

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Chlorination to form 5-Chloro-3-methyl-1-phenylpyrazole.

-

Nucleophilic substitution with piperazine.

Caption: Synthetic pathway via a pyrazolone intermediate.

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This foundational step involves the condensation reaction between ethyl acetoacetate and phenylhydrazine.

Experimental Protocol:

To a solution of ethyl acetoacetate (15 mmol, 1.91 mL) in dry ethanol (4 mL), phenylhydrazine (15 mmol, 1.48 mL) is added dropwise at room temperature with magnetic stirring. The reaction mixture is then heated under reflux in an oil bath for 5.5 hours. After completion, the mixture is cooled in an ice bath to induce precipitation. The resulting solid is filtered, dried, and recrystallized from ethanol.[1]

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Melting Point |

| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | 5.5 hours | 80% | 129-131 °C |

Step 2: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole

The pyrazolone is converted to its chloro-derivative, a key intermediate for the subsequent nucleophilic substitution.

Experimental Protocol:

In a dry four-necked flask, 184 g of phosphorus oxychloride (POCl₃) is added. Subsequently, 172 g of 3-methyl-1-phenyl-5-pyrazolone is added portion-wise. The mixture is stirred for 30 minutes, and the temperature is raised to 60°C. The reaction is allowed to exothermically rise to 80°C and is held at this temperature for 30 minutes. The mixture is then heated to 110°C for 2 hours. After cooling, the reaction mixture is carefully poured into 1500 mL of water. The product is extracted and the resulting oil is purified by vacuum distillation.[2]

Quantitative Data:

| Reactant | Reagent | Reaction Temp. | Reaction Time | Yield | Purity |

| 3-Methyl-1-phenyl-5-pyrazolone | POCl₃ | 60-110 °C | ~3 hours | 90.5% | 99.5% |

Step 3: Synthesis of this compound

The final step involves the reaction of the chloropyrazole with piperazine.

Experimental Protocol:

While specific public-domain protocols with precise quantities for this step are sparse, the general procedure involves reacting 5-chloro-3-methyl-1-phenylpyrazole with an excess of piperazine in a suitable high-boiling solvent, such as n-butanol or dimethylformamide (DMF), often in the presence of a base like potassium carbonate to scavenge the generated HCl. The reaction mixture is heated at reflux for several hours until completion, as monitored by TLC or HPLC. The product is then isolated by extraction and purified by crystallization or chromatography.

Route 2: Synthesis via Protected Piperazine Precursors

This alternative strategy involves incorporating the piperazine moiety from the outset and then forming the pyrazole ring.

Caption: Synthetic pathway using a protected piperazine precursor.

Variant 2a: Using Ethyl Piperazine-1-carboxylate

This method employs an N-ethoxycarbonyl protected piperazine in a one-pot fashion.

Experimental Protocol:

Ethyl acetoacetate (82.2 g) is added to a solution of ethyl piperazine-1-carboxylate (100 g) in toluene (1000 mL). The mixture is heated at 100-110°C for 24 hours. The reaction is then cooled to 0-5°C, and phenylhydrazine (68.4 g) is added slowly over 15-20 minutes. The mixture is warmed to 20-25°C and stirred for 3 hours. The solvent is removed under reduced pressure. The residue is dissolved in methanol, and potassium hydroxide (301.4 g) is added. The mixture is heated to 80-85°C for 2-3 hours to effect both cyclization and deprotection. The final product is obtained after workup and crystallization from a toluene/acetic acid mixture.[3]

Quantitative Data:

| Piperazine Derivative | Acetoacetate | Cyclizing Agent | Solvent | Deprotection | Overall Yield |

| Ethyl piperazine-1-carboxylate | Ethyl acetoacetate | Phenylhydrazine | Toluene / Methanol | KOH | Not explicitly stated |

Variant 2b: Using 1-Benzylpiperazine

This route utilizes a benzyl protecting group, which is later removed by hydrogenolysis.

Experimental Protocol:

-

Condensation: A solution of tert-butyl acetoacetate in toluene is heated to reflux with a Dean-Stark apparatus. 1-Benzylpiperazine is added, and the reaction is continued until the theoretical amount of water is collected.

-

Cyclization: The intermediate from the previous step is reacted with phenylhydrazine hydrochloride. The resulting product is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

-

Deprotection: The N-benzyl group is removed by catalytic hydrogenolysis. 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.0 kg) is dissolved in methanol (10.0 L) in an autoclave. 100 g of Palladium on carbon (Pd/C) is added, and the mixture is subjected to a hydrogen pressure of 4 kg/cm ² at 45-50°C for 8 hours. The catalyst is filtered off, and the solvent is evaporated to yield the final product.[4]

Quantitative Data:

| Step | Key Reagents | Yield | Purity |

| Cyclization (POCl₃) | 1-benzyl-4-(1-(phenylhydrazono)ethyl)piperazine | 84% | - |

| Deprotection (Hydrogenolysis) | 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, Pd/C, H₂ | 92% | 99.2% (HPLC) |

Summary and Conclusion

The synthesis of this compound is well-established, with multiple viable routes available for its production. The choice of a particular synthetic pathway in an industrial setting will depend on factors such as the cost and availability of starting materials, reaction safety, and the desired purity of the final product.

-

The pyrazolone route is a robust and high-yielding method, though it involves the use of hazardous reagents like phosphorus oxychloride.

-

The protected piperazine routes offer alternative approaches, with the one-pot method being particularly efficient by minimizing intermediate isolation steps. The N-benzyl route provides a high-purity product after a clean deprotection step.

This guide has provided a detailed examination of the core starting materials and synthetic methodologies, equipping researchers and drug development professionals with the necessary information to make informed decisions for the synthesis of this important pharmaceutical intermediate.

References

- 1. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]

- 2. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 4. inpressco.com [inpressco.com]

Spectroscopic Analysis of Pyrazole Derivatives: A Technical Guide for Researchers

Disclaimer: Due to the limited availability of public spectroscopic data for 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, this guide presents a detailed analysis of the closely related and well-characterized compound, 1-phenyl-3-methyl-5-pyrazolone (PMP) . The methodologies and data interpretation principles described herein are broadly applicable to the spectroscopic analysis of similar pyrazole derivatives.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships and ensuring their quality and purity. This technical guide provides an in-depth overview of the spectroscopic characterization of 1-phenyl-3-methyl-5-pyrazolone (PMP) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug development professionals.

Spectroscopic Data of 1-phenyl-3-methyl-5-pyrazolone (PMP)

The following tables summarize the key spectroscopic data for PMP.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data of 1-phenyl-3-methyl-5-pyrazolone (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.25 | s | 3H | -CH₃ |

| 3.45 | s | 2H | -CH₂- |

| 7.21-7.45 | m | 5H | Phenyl-H |

Table 2: ¹³C NMR Data of 1-phenyl-3-methyl-5-pyrazolone (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 16.0 | -CH₃ |

| 41.8 | -CH₂- |

| 121.3 | Phenyl C4 |

| 125.8 | Phenyl C2, C6 |

| 129.2 | Phenyl C3, C5 |

| 138.2 | Phenyl C1 |

| 156.4 | C=N |

| 171.5 | C=O |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Data of 1-phenyl-3-methyl-5-pyrazolone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1700-1680 | Strong | C=O stretch (keto form) |

| 1600-1580 | Strong | C=N stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of 1-phenyl-3-methyl-5-pyrazolone

| m/z | Interpretation |

| 174.08 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data integrity.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

-

A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically performs a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Instrumentation: Use a mass spectrometer with an EI source.

-

Data Acquisition:

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detect the ions.

-

-

Data Processing:

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Synthesis Workflow of 1-phenyl-3-methyl-5-pyrazolone (PMP)

The following diagram illustrates the synthetic pathway for PMP, a common precursor for various pyrazole-based compounds.

Caption: Synthetic route for 1-phenyl-3-methyl-5-pyrazolone (PMP).

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of 1-phenyl-3-methyl-5-pyrazolone as a representative pyrazole derivative. The presented data tables, detailed experimental protocols, and the synthetic workflow diagram serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of novel pyrazole-based compounds. The application of these spectroscopic techniques is fundamental for confirming molecular structures, assessing purity, and guiding further drug discovery efforts.

Unveiling the Synthetic Pathways and Physicochemical Profile of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine, a key intermediate in the synthesis of various pharmaceuticals, notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. While the definitive crystal structure of this compound is not publicly available in crystallographic databases, this document consolidates available data on its chemical and physical properties. Furthermore, it delineates detailed experimental protocols for its synthesis as described in key patents, offering valuable insights for researchers in medicinal chemistry and process development. The logical workflows of the primary synthetic routes are also visualized to facilitate a clear understanding of the chemical transformations.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its molecular structure, incorporating a pyrazole, a phenyl ring, and a piperazine moiety, makes it a versatile building block for the development of bioactive molecules. The primary application of this compound is as a crucial intermediate in the manufacturing of Teneligliptin, a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes. This guide aims to provide a detailed technical resource on the synthesis and known properties of this important compound.

Physicochemical Properties

While a definitive single crystal X-ray structure is not available in the public domain, a summary of its known physicochemical properties has been compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₄ | PubChem |

| Molecular Weight | 242.32 g/mol | PubChem |

| IUPAC Name | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | PubChem |

| CAS Number | 401566-79-8 | PubChem |

| Appearance | Solid (predicted) | Pipzine Chemicals |

| Solubility | Low solubility in water; Soluble in organic solvents like ethanol and dichloromethane. | Pipzine Chemicals |

Synthetic Methodologies

The synthesis of this compound has been described in several patents. The following sections detail the experimental protocols for two prominent synthetic routes.

Synthesis via Condensation and Cyclization (Based on Patent WO2015063709A1)

This method involves the reaction of a protected piperazine with an acetoacetate derivative, followed by cyclization with phenylhydrazine.

Experimental Protocol:

-

Step 1: Formation of the Ketoamide Intermediate: A solution of N-protected piperazine (e.g., with a Boc or Cbz group) is reacted with an alkyl acetoacetate (e.g., ethyl acetoacetate) in an organic solvent such as toluene. The reaction mixture is heated to reflux for several hours. After completion, the solvent is removed under reduced pressure to yield the ketoamide intermediate.

-

Step 2: Cyclization with Phenylhydrazine: The ketoamide intermediate is dissolved in a suitable solvent, and phenylhydrazine is added. The reaction is typically carried out in the presence of an acid catalyst. The mixture is stirred at room temperature or heated to facilitate the cyclization reaction, forming the pyrazole ring.

-

Step 3: Deprotection: The protecting group on the piperazine nitrogen is removed under appropriate conditions. For example, a Boc group can be removed using an acid such as trifluoroacetic acid or hydrochloric acid in a suitable solvent.

-

Step 4: Isolation and Purification: The final product, this compound, is isolated by extraction and purified by crystallization or chromatography.

A logical workflow for this synthesis is presented below:

Synthesis via Nucleophilic Substitution (Based on a general approach)

An alternative approach involves the nucleophilic substitution of a leaving group on the pyrazole ring by piperazine.

Experimental Protocol:

-

Step 1: Synthesis of 5-Halo-3-methyl-1-phenylpyrazole: 3-Methyl-1-phenyl-5-pyrazolone is treated with a halogenating agent (e.g., POCl₃, PCl₅) to introduce a halogen (typically chlorine) at the 5-position of the pyrazole ring.

-

Step 2: Nucleophilic Substitution: The resulting 5-chloro-3-methyl-1-phenylpyrazole is reacted with an excess of piperazine. The reaction is typically carried out in a high-boiling solvent and may be heated to drive the substitution.

-

Step 3: Work-up and Purification: After the reaction is complete, the mixture is worked up to remove excess piperazine and byproducts. The crude product is then purified by a suitable method such as column chromatography or crystallization to yield the final product.

The workflow for this synthetic route is as follows:

Conclusion

This compound stands as a pivotal intermediate in contemporary pharmaceutical synthesis. While detailed crystallographic data remains elusive, a clear understanding of its synthesis is crucial for drug development and manufacturing. The protocols and workflows presented in this guide, derived from established patent literature, offer a solid foundation for researchers and chemists working with this compound. Future public disclosure of its crystal structure would undoubtedly provide deeper insights into its solid-state properties and molecular conformation, further aiding in its application in medicinal chemistry.

Unveiling the Therapeutic Potential of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. The primary focus of this document is to equip researchers and drug development professionals with the foundational knowledge required to explore and advance the therapeutic applications of this versatile chemical class.

Core Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

The most prominent and well-established therapeutic target for derivatives of this compound is Dipeptidyl Peptidase-4 (DPP-4). This compound serves as a crucial intermediate in the synthesis of the potent and selective DPP-4 inhibitor, Teneligliptin, which is utilized in the management of type 2 diabetes mellitus.

Signaling Pathway of DPP-4 Inhibition

Quantitative Data: DPP-4 Inhibition

While specific IC50 values for the parent compound, this compound, are not extensively reported in the public domain due to its primary role as a synthetic intermediate, derivatives have shown potent inhibitory activity. For instance, a structurally related thiosemicarbazide derivative incorporating a pyrazole moiety, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, has demonstrated a remarkable DPP-4 inhibitory effect.

| Compound Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | DPP-4 | 1.266 ± 0.264 | Sitagliptin | 4.380 ± 0.319 |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the DPP-4 inhibitory activity of test compounds.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound (this compound derivative) dissolved in DMSO

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

-

Enzyme and Compound Incubation: In a 96-well microplate, add 24 µL of DPP-4 solution (1.73 mU/mL) and 26 µL of the diluted test compound or reference inhibitor. Incubate at 37°C for 10 minutes.

-

Substrate Addition: Add 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM), to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every minute.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence intensity versus time). Determine the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Therapeutic Targets Beyond DPP-4

The pyrazole and piperazine moieties are present in numerous pharmacologically active compounds, suggesting a broader therapeutic potential for this compound derivatives.

Anticancer Activity

Derivatives of pyrazole and piperazine have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways involved in cancer progression.

Signaling Pathways in Cancer Targeted by Pyrazole/Piperazine Derivatives

Structure-Activity Relationship of 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structure-activity relationship (SAR) of 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine analogs, a class of compounds with significant potential in drug discovery, particularly for neurological and psychiatric disorders. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from closely related pyrazolylpiperazine derivatives to elucidate key structural determinants for biological activity. The primary focus is on the modulation of dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors, which are critical targets for antipsychotic and antidepressant therapies. This guide provides a comprehensive overview of the synthesis, in vitro pharmacological evaluation, and the influence of structural modifications on receptor affinity. Detailed experimental protocols for key biological assays are included to facilitate further research and development in this area.

Introduction

The this compound core represents a privileged scaffold in medicinal chemistry. Its constituent pyrazole and piperazine moieties are frequently found in centrally active agents due to their favorable physicochemical properties and ability to interact with various biological targets. Notably, this core is a key intermediate in the synthesis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. However, the structural similarity of this scaffold to known antipsychotics and other CNS-active drugs has prompted investigation into its potential as a modulator of dopamine and serotonin receptors.

This guide focuses on the SAR of analogs based on a closely related series of 1-((1-aryl-1H-pyrazol-4-yl)methyl)-4-phenylpiperazine derivatives. These compounds serve as valuable surrogates to understand the impact of substitutions on the pyrazole and phenylpiperazine rings on the affinity for D2, 5-HT1A, and 5-HT2A receptors.

Structure-Activity Relationship Insights

The biological activity of 1-(pyrazolyl)piperazine analogs is significantly influenced by the nature and position of substituents on both the pyrazole and the terminal phenyl ring of the piperazine moiety. The following sections summarize the key SAR findings based on the analysis of 1-((1-aryl-1H-pyrazol-4-yl)methyl)-4-phenylpiperazine derivatives.

Substitutions on the Pyrazole Ring

The substitution pattern on the pyrazole ring plays a crucial role in modulating receptor affinity and selectivity. Isosteric replacement of the pyrazole with other five-membered heterocycles like 1,2,3-triazole has been explored, leading to analogs with varying binding profiles. For the pyrazole series, substitutions at the N1-phenyl ring have a pronounced effect.

Substitutions on the N-phenylpiperazine Moiety

Modifications on the N-phenyl ring of the piperazine are critical for tuning the pharmacological profile. The presence and position of electron-withdrawing or electron-donating groups can significantly alter the affinity for D2, 5-HT1A, and 5-HT2A receptors.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki, nM) of a series of 1-((1-aryl-1H-pyrazol-4-yl)methyl)-4-phenylpiperazine analogs for human D2, 5-HT1A, and 5-HT2A receptors.[1]

Table 1: Binding Affinities of 1-((1-Aryl-1H-pyrazol-4-yl)methyl)-4-phenylpiperazine Analogs [1]

| Compound | R | Ar | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |

| LASSBio-579 | H | 4-F-Ph | 138 | 58 | 189 |

| Analog 1 | H | Ph | 243 | 120 | 345 |

| Analog 2 | H | 4-Cl-Ph | 155 | 75 | 210 |

| Analog 3 | OCH3 | 4-F-Ph | >1000 | 250 | 890 |

| Analog 4 | OCH3 | Ph | >1000 | 310 | >1000 |

| Analog 5 | OCH3 | 4-Cl-Ph | >1000 | 280 | >1000 |

| Analog 6 | Cl | 4-F-Ph | 210 | 98 | 320 |

| Analog 7 | Cl | Ph | 350 | 150 | 450 |

| Analog 8 | Cl | 4-Cl-Ph | 230 | 110 | 380 |

Data extracted from a study on related N-phenylpiperazine heterocyclic derivatives as multi-target compounds.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound analogs.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2][3]

-

Cell Culture and Harvesting: Stably transfected HEK293 or CHO cells expressing the receptor of interest (e.g., human D2, 5-HT1A, or 5-HT2A) are cultured to confluence. Cells are harvested by scraping and washed with ice-cold phosphate-buffered saline (PBS).

-

Lysis and Homogenization: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris. The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh lysis buffer, re-centrifuged, and finally resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay). Membrane preparations are aliquoted and stored at -80°C until use.[4][5]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

A serial dilution of the test compound.

-

A fixed concentration of the appropriate radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A) at a concentration near its Kd value.

-

The cell membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[4][5]

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity is then measured using a microplate scintillation counter.[4]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki (inhibitory constant) values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assays: Calcium Mobilization

For Gq-coupled receptors like 5-HT2A, functional activity can be assessed by measuring changes in intracellular calcium concentration.[6][7]

-

Cell Plating: Seed cells stably expressing the 5-HT2A receptor into black-walled, clear-bottom 96-well plates and culture overnight to allow for cell attachment.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

-

Compound Addition: Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

-

Baseline Reading: Establish a stable baseline fluorescence reading for each well.

-

Agonist/Antagonist Addition:

-

Agonist Mode: Inject a serial dilution of the test compound (agonist) into the wells and monitor the fluorescence signal over time.

-

Antagonist Mode: Pre-incubate the cells with a serial dilution of the test compound (antagonist) before adding a fixed concentration of a known agonist (e.g., serotonin) and monitor the fluorescence.

-

-

Data Acquisition: Record the fluorescence intensity kinetically to capture the peak calcium response.

-

Data Analysis: The change in fluorescence is calculated as the maximum peak response minus the baseline. For agonists, dose-response curves are generated to determine EC50 values (the concentration that produces 50% of the maximal response). For antagonists, IC50 values are determined from the inhibition of the agonist-induced response.[6]

Visualizations

Diagrams of Signaling Pathways and Workflows

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of novel CNS-active agents. The analysis of structurally related compounds indicates that modifications to the pyrazole and N-phenylpiperazine moieties are key to modulating affinity and selectivity for D2, 5-HT1A, and 5-HT2A receptors. Further systematic synthesis and pharmacological evaluation of a focused library of analogs are warranted to build a comprehensive SAR and to optimize compounds for desired therapeutic profiles. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. The continued exploration of this chemical space holds significant potential for the development of next-generation treatments for a range of neuropsychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 7. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and reaction kinetics. This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is based on established principles for the analysis of pyrazole and pyrazoline derivatives and is suitable for routine quality control and research applications.[3][4][5]

Chromatographic Conditions

A summary of the proposed HPLC instrument conditions is provided in the table below. These conditions are a starting point and may require optimization for specific matrices or analytical goals.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[3][5] |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |

| Gradient | 60:40 (Acetonitrile: 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min[3][5] |

| Column Temperature | 25 °C[3][5] |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (Acetonitrile: 0.1% Phosphoric Acid in Water, 60:40)

-

Measure 600 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

-

Measure 400 mL of HPLC-grade water into a separate 1000 mL graduated cylinder.

-

Add 1.0 mL of concentrated phosphoric acid to the water.

-

Carefully mix the acetonitrile and the acidified water in a 1000 mL solvent bottle.

-

Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration.

b) Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Make up the volume to the mark with the mobile phase and mix thoroughly.

c) Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

-

Vortex and sonicate the sample to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis.

Data Presentation

System Suitability

System suitability tests are performed to ensure the HPLC system is performing correctly. The following table outlines typical acceptance criteria.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Method Validation Summary

The following table summarizes the expected performance characteristics of this method.

| Parameter | Expected Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Signaling Pathways and Logical Relationships

The logical relationship between the analytical method parameters and the desired outcome (accurate quantification) is depicted in the diagram below.

Caption: Logic diagram of HPLC method parameters.

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is based on common chromatographic principles for similar molecular structures and is expected to offer good linearity, accuracy, and precision. Validation of this method according to ICH guidelines is recommended before its implementation for routine analysis in a regulated environment.

References

- 1. This compound manufacturers [coreyorganics.com]

- 2. This compound | 401566-79-8 [chemicalbook.com]

- 3. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. ijcpa.in [ijcpa.in]

Application Notes: Synthesis of Teneligliptin via 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. This document provides a detailed protocol for the synthesis of Teneligliptin, focusing on the crucial coupling step involving this intermediate. The outlined process involves a reductive amination reaction followed by a deprotection step to yield the final active pharmaceutical ingredient (API).

Core Synthesis Pathway

The synthesis of Teneligliptin from 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine generally follows a two-step process:

-

Reductive Amination: Coupling of this compound with a protected pyrrolidinone derivative, typically (2S,4S)-1-(tert-butoxycarbonyl)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine. This step forms the core structure of the Teneligliptin molecule.

-

Deprotection: Removal of the protecting group (e.g., tert-butoxycarbonyl, Boc) from the pyrrolidine nitrogen to yield Teneligliptin.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol details the coupling of this compound with a protected pyrrolidinone.

Materials:

-

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

-

(2S,4S)-1-(tert-butoxycarbonyl)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine

-

Sodium triacetoxyborohydride

-

Toluene or Dichloromethane (DCM)

-

Acetic Acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine and 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine in toluene or dichloromethane.[1]

-

Add acetic acid to the mixture (if required).

-

Cool the reaction mixture to a suitable temperature (e.g., 20°C).[1]

-

Slowly add sodium triacetoxyborohydride to the mixture while maintaining the temperature.

-

Stir the reaction mixture for several hours (e.g., 2-4 hours) at a controlled temperature (e.g., 20-40°C).[1]

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Teneligliptin intermediate.

Protocol 2: Deprotection of Boc-Protected Teneligliptin

This protocol describes the removal of the Boc protecting group to yield Teneligliptin.

Materials:

-

Boc-protected Teneligliptin intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Chloroform

-

Saturated brine solution

Procedure:

-

Dissolve the crude Boc-protected Teneligliptin in dichloromethane.[2]

-

Add trifluoroacetic acid to the solution at room temperature.[2]

-

Stir the mixture for an extended period (e.g., 19 hours).[2]

-

Concentrate the reaction mixture under reduced pressure.[2]

-

To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2]

-

Extract the product with chloroform.[2]

-

Wash the combined organic extracts with saturated brine and dry over a suitable drying agent.[2]

-

Evaporate the solvent under reduced pressure to obtain crude Teneligliptin.

-

The crude product can be further purified by silica gel column chromatography or crystallization to achieve the desired purity.[2] A purity of >99.5% is often desired for pharmaceutical applications.[3]

Data Presentation

The following tables summarize typical quantitative data reported in the literature for the synthesis of Teneligliptin.

Table 1: Reaction Conditions and Yields for Reductive Amination

| Reactant A | Reactant B | Reducing Agent | Solvent(s) | Temperature | Time | Yield | Purity | Reference |

| 3-[(2S)-1-(1,1-dimethylacetamide base carbonyl)-4-oxo-pyrrolidine-2-base carbonyl] thiazolidine | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Sodium triacetoxyborohydride | Toluene, Tetrahydrofuran (THF) | 20°C | 2h | 98% | 98.43% | [1] |

| 3-[(2S)-1-(1,1-dimethylacetamide base carbonyl)-4-oxo-pyrrolidine-2-base carbonyl] thiazolidine | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Sodium triacetoxyborohydride | Toluene, Tetrahydrofuran (THF) | 40°C | 2h | 90% | 85.75% | [1] |

Table 2: Deprotection Step Yield

| Starting Material | Reagent | Solvent | Time | Yield | Reference |

| 3-{(2S,4S)-1-(1,1-Dimethylethyloxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidine | Trifluoroacetic acid | Dichloromethane | 19h | 93% | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Teneligliptin starting from the key piperazine intermediate.

Caption: Workflow for Teneligliptin Synthesis.

Signaling Pathway (Illustrative)

While the synthesis protocol itself does not involve a signaling pathway, Teneligliptin's mechanism of action as a DPP-4 inhibitor is crucial for its therapeutic effect. The following diagram illustrates this pathway.

Caption: Teneligliptin's Mechanism of Action.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The efficient and scalable synthesis of this intermediate is crucial for the cost-effective production of such drugs. These application notes provide detailed protocols for the large-scale synthesis of this compound, compiled from established literature and patents. The methodologies presented focus on scalability, safety, and yield optimization.

Synthetic Strategies Overview

Several synthetic routes for this compound have been reported. The most common strategies involve the construction of the pyrazole ring followed by the introduction of the piperazine moiety, or a convergent approach where a piperazine derivative is reacted with a pyrazole precursor. Key considerations in selecting a synthetic route for large-scale production include the availability and cost of starting materials, the use of protecting groups, and the ease of purification.

This document outlines two primary, scalable synthetic pathways:

-

Route A: Synthesis via a protected piperazine derivative.

-

Route B: Synthesis from N-substituted piperazines (e.g., 1-methylpiperazine or 1-benzylpiperazine) followed by deprotection.

The following sections provide detailed experimental protocols for these routes, along with a summary of quantitative data and visual representations of the workflows.

Data Presentation

Table 1: Summary of Quantitative Data for Synthetic Route B